molecular formula C10H14O2 B13965856 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- CAS No. 85696-84-0

2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)-

Cat. No.: B13965856
CAS No.: 85696-84-0
M. Wt: 166.22 g/mol
InChI Key: QUFVSAZDPAWYBF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)-, is a substituted cyclohexenone derivative characterized by a methoxy group at position 3 and a propenyl (allyl) group at position 2 of the cyclohexenone ring.

Properties

CAS No.

85696-84-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-2-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3H,1,4-7H2,2H3

InChI Key

QUFVSAZDPAWYBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CCC1)CC=C

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Methoxylation of 1,3-Cyclohexanedione Derivatives

One of the most efficient and high-yielding methods to prepare 3-methoxy-2-cyclohexen-1-one derivatives involves the reaction of 1,3-cyclohexanedione with methanol under Lewis acid catalysis. This process can be adapted to introduce the 2-propenyl substituent either before or after the methoxylation step.

  • Reaction conditions: The reaction is carried out by mixing 1,3-cyclohexanedione with methanol in the presence of a Lewis acid catalyst such as p-methylbenzenesulfonic acid, sulfuric acid, phosphoric acid, or methylsulfonic acid.
  • Procedure: The mixture is refluxed for 8 to 24 hours, followed by vacuum distillation to remove solvents and water. The product is then purified by rectification.
  • Yield and purity: The yield ranges from 75% to 80%, with purity exceeding 98% as confirmed by gas chromatography (GC).
Parameter Details
Starting material 1,3-Cyclohexanedione
Methylation reagent Methanol
Catalyst Lewis acids (p-methylbenzenesulfonic acid preferred)
Reaction time 8–24 hours reflux
Yield 75–80%
Purity >98% (GC analysis)
Methanol to substrate ratio Optimal at 5:1 (mass ratio)

This method is advantageous due to the direct use of methanol as a methylating agent and the high efficiency of the Lewis acid catalysis, making it suitable for scale-up synthesis.

Halocyclization and Aromatization of 2-(2-propenyl)cyclohexanediones

Another synthetic approach involves halocyclization reactions of 2-(2-propenyl)cyclohexanediones using iodine or pyridinium tribromide in methanol or dichloromethane solvents. This method can lead to the formation of functionalized cyclohexenone derivatives, including methoxy-substituted products after subsequent transformations.

  • Reaction mechanism: The process involves iodine–methanol-promoted iodocyclization, followed by oxidative aromatization.
  • Key intermediates: 2-(2,3-dibromopropyl)-1,3-cyclohexanedione intermediates are formed, which undergo cyclization to yield substituted tetrahydrobenzofuranones and cyclohexenone derivatives.
  • Reaction conditions: Reflux in methanol with iodine, or reaction with pyridinium tribromide in dichloromethane.
  • Outcomes: This method provides regioselective access to variously substituted cyclohexenone derivatives, including 3-methoxy-2-(2-propenyl)cyclohexenone analogs, with moderate to good yields.
Parameter Details
Starting material 2-(2-propenyl)cyclohexanedione
Halogenating agent Iodine or pyridinium tribromide
Solvent Methanol (iodine), dichloromethane (bromine)
Temperature Reflux conditions
Reaction type Halocyclization and oxidative aromatization
Product types Substituted cyclohexenones and tetrahydrobenzofuranones

This method is valuable for introducing halogen and methoxy functionalities in a regioselective manner, enabling further chemical modifications.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been employed in the synthesis of cyclohexenone derivatives to reduce reaction times significantly compared to conventional heating methods.

  • Application: Microwave-assisted Claisen-Schmidt condensation and other base-catalyzed reactions have been reported to synthesize chalcones and cyclohexenone derivatives.
  • Benefits: Reaction times are reduced from hours (12 h in conventional methods) to minutes (4–8 min under microwave irradiation), with improved yields.
  • Potential use: Although direct reports on microwave synthesis of 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- are limited, the method can be adapted for efficient synthesis of related cyclohexenone compounds.
Parameter Conventional Method Microwave-Assisted Method
Reaction time 12 hours 4–8 minutes
Yield Moderate to good Improved yield
Energy efficiency Low High
Scalability Established Emerging

Microwave-assisted synthesis offers a promising alternative for rapid and efficient preparation of functionalized cyclohexenones.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Lewis Acid-Catalyzed Methoxylation 1,3-Cyclohexanedione + Methanol Lewis acids (p-methylbenzenesulfonic acid preferred) Reflux 8–24 h 75–80 High purity (>98%), scalable
Halocyclization and Aromatization 2-(2-propenyl)cyclohexanedione Iodine or pyridinium tribromide Reflux in MeOH or DCM Moderate Regioselective, functional group diversity
Microwave-Assisted Synthesis Cyclohexenone derivatives Base catalysts Microwave irradiation 4–8 min Improved Rapid, energy-efficient, adaptable

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- exerts its effects involves interactions with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

(a) 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- (PubChem ID: 104531)

  • Structure : Features a propenyl group at position 2 and methyl groups at positions 3,5,3.
  • Bioactivity: Demonstrates binding to dihydrofolate reductase (DHFR) with a Vina score of -6, slightly weaker than trimethoprim (a DHFR inhibitor).

(b) l-Carvone (2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-)

  • Structure : Contains a methyl group at position 2 and an isopropenyl group at position 4.
  • Application : Registered as a biopesticide by the U.S. EPA, highlighting its role in agricultural chemistry. The isopropenyl group contributes to its volatility and pesticidal activity .
  • Key Difference : The target compound’s propenyl group may offer different reactivity (e.g., in Michael additions) compared to l-Carvone’s isopropenyl substituent .

(c) Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)

  • Structure : Lacks oxygenated substituents but has three methyl groups.
  • Physical Properties : Boiling point ~215°C, density 0.923 g/cm³. Widely used as an industrial solvent due to its stability .
  • Key Difference : The methoxy group in the target compound increases polarity, likely lowering its boiling point compared to Isophorone and altering solubility profiles .

(d) 3-Methoxycyclohex-2-enone (CAS 16807-60-6)

  • Structure : Methoxy group at position 3 but lacks the propenyl substituent.
  • Reactivity : The methoxy group activates the α,β-unsaturated ketone for nucleophilic attacks, a trait shared with the target compound. However, the absence of the propenyl group limits its utility in alkylation or polymerization reactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound C₁₀H₁₄O₂ 166.22 ~200–220 (Predicted) 0.95–1.05 (Predicted) 3-Methoxy, 2-propenyl
3,5,5-Trimethyl-2-(2-propenyl)- C₁₁H₁₆O 164.24 335.8 (Predicted) 0.896 3,5,5-Trimethyl, 2-propenyl
l-Carvone C₁₀H₁₄O 150.22 230–231 0.965 2-Methyl, 5-isopropenyl
Isophorone C₉H₁₄O 138.21 215 0.923 3,5,5-Trimethyl

Notes:

  • The target compound’s predicted lower boiling point compared to 3,5,5-trimethyl-2-(2-propenyl)- analog reflects reduced molecular weight and weaker van der Waals forces.
  • The methoxy group increases polarity, enhancing water solubility relative to Isophorone .

Biological Activity

Introduction

2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, toxicity, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C10H14O2
  • CAS Number: 85696-84-0
  • Molecular Weight: 166.22 g/mol

The compound is characterized by a cyclohexene ring with a methoxy group and a propenyl substituent, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Cyclohexen-1-one derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The inhibition zones observed during testing were notable, indicating strong antibacterial properties.

Concentration (mg/mL)Inhibition Zone (mm) - P. aeruginosaInhibition Zone (mm) - MRSA
6.2510.54.35
12.510.255.5
2511.256.95
5013.17.9
10013.98.5
Positive Control32.4525.4

The study also reported biofilm inhibition rates of up to 82.58% against P. aeruginosa at higher concentrations, showcasing its potential in treating biofilm-associated infections .

Cytotoxicity and Genotoxicity

In toxicity assessments, the compound demonstrated low acute toxicity with an LC50 value of 7000 mg/m³ in rat studies, indicating that it is relatively safe at lower exposure levels . However, some genotoxic effects were noted in vitro, particularly concerning sister chromatid exchanges (SCEs), suggesting that while it may have therapeutic applications, caution is warranted regarding its mutagenic potential at higher concentrations .

The biological activity of this compound is partly attributed to its electrophilic nature, which allows it to interact with cellular macromolecules such as proteins and nucleic acids. Its ability to induce enzymes involved in detoxification processes may also contribute to its anticarcinogenic properties by mitigating the effects of reactive electrophiles .

Case Studies

  • Case Study on Antimicrobial Effects:
    A study conducted on the leaf extract of Ipomoea pes-caprae, which contains similar compounds, demonstrated significant antimicrobial effects against MRSA and Pseudomonas aeruginosa. The extract's bioactive compounds were shown to inhibit biofilm formation effectively .
  • Toxicological Assessment:
    A comprehensive assessment evaluated the health risks associated with exposure to this compound, reporting respiratory irritation and potential liver toxicity at high concentrations . Long-term exposure studies suggested that while acute toxicity is low, chronic exposure could result in adverse health effects.

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